molecular formula C15H16N4OS B2558932 6-Cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2415454-25-8

6-Cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2558932
CAS No.: 2415454-25-8
M. Wt: 300.38
InChI Key: MKPLUUSMHVTQQD-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a pyrimidine ring, which is further connected to a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

  • Indole derivatives

Uniqueness: 6-Cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to similar compounds.

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Properties

IUPAC Name

6-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-14(12-7-11(9-5-6-9)16-8-17-12)19-15-18-10-3-1-2-4-13(10)21-15/h7-9H,1-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLUUSMHVTQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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